2-tert-Butylthiophene

Lipophilicity Solvent Partitioning Chromatography

2-tert-Butylthiophene (CAS 1689-78-7, C8H12S, MW 140.25) is an alkyl-substituted thiophene derivative featuring a bulky tert-butyl group at the 2-position of the thiophene ring. This compound is primarily utilized as a synthetic building block and intermediate in the preparation of specialty heterocyclic compounds, functional materials, and organosulfur chemistry applications.

Molecular Formula C8H12S
Molecular Weight 140.25 g/mol
CAS No. 1689-78-7
Cat. No. B1664577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylthiophene
CAS1689-78-7
Synonyms2-tert-Butylthiophene;  AI3-15885;  AI3 15885;  AI315885
Molecular FormulaC8H12S
Molecular Weight140.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CS1
InChIInChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
InChIKeySWCDOJGIOCVXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-tert-Butylthiophene (CAS 1689-78-7): Procurement-Grade Physicochemical and Reactivity Baseline for Specialty Synthesis


2-tert-Butylthiophene (CAS 1689-78-7, C8H12S, MW 140.25) is an alkyl-substituted thiophene derivative featuring a bulky tert-butyl group at the 2-position of the thiophene ring. This compound is primarily utilized as a synthetic building block and intermediate in the preparation of specialty heterocyclic compounds, functional materials, and organosulfur chemistry applications . Its key physicochemical properties include a melting point of -59.1°C, a boiling point of 169.8±9.0°C (at 760 mmHg), a density of 1.0±0.1 g/cm³, a calculated LogP of 3.59, a refractive index of 1.503, and a vapor pressure of 2.0±0.3 mmHg at 25°C [1]. The compound is commercially available at research-grade purities (typically ≥95% or ≥98%) with batch-specific QC documentation including NMR, HPLC, and GC traceability from major suppliers .

Why 2-tert-Butylthiophene Cannot Be Substituted by Linear Alkyl Analogs or 3-Positional Isomers in Material and Intermediate Synthesis


Substituting 2-tert-butylthiophene with alternative alkyl thiophenes (e.g., 2-methylthiophene, 2-ethylthiophene, 2-n-butylthiophene) or the 3-positional isomer (3-tert-butylthiophene) introduces materially different physicochemical and reactivity profiles that directly affect downstream process compatibility and product performance. The tert-butyl group at the 2-position imparts a unique combination of substantial hydrophobicity (LogP 3.59 vs. ~2.06–2.31 for methyl/ethyl analogs) [1], elevated boiling point (169.8°C vs. 113°C for 2-methylthiophene or 132-134°C for 2-ethylthiophene) [2], and distinct steric shielding that alters electrophilic substitution regioselectivity compared to less bulky or differently positioned alkyl substituents [3]. These differences manifest as quantifiable variations in solubility in nonpolar solvents, volatility during vacuum processing, and reaction site accessibility — parameters that generic linear alkyl thiophenes or positional isomers cannot replicate without requiring full process re-optimization.

2-tert-Butylthiophene (CAS 1689-78-7) Quantitative Differentiation Evidence: Comparator-Based Physicochemical and Reactivity Data


LogP Comparison: tert-Butyl Group Confers 1.28–1.53 Unit Higher Lipophilicity than Methyl or Ethyl Analogs

2-tert-Butylthiophene exhibits a calculated LogP value of 3.59, substantially exceeding the lipophilicity of smaller linear alkyl-substituted thiophene analogs. 2-Methylthiophene has a LogP of 2.06, while 2-ethylthiophene has a LogP of 2.31 [1]. This difference of 1.28–1.53 LogP units translates to approximately a 19- to 34-fold difference in octanol-water partition coefficient.

Lipophilicity Solvent Partitioning Chromatography

Vapor Pressure Differential: 2-tert-Butylthiophene Exhibits 15- to 24-Fold Lower Volatility than Linear Analogs at Ambient Temperature

2-tert-Butylthiophene has a vapor pressure of 2.0±0.3 mmHg at 25°C . In contrast, 2-methylthiophene exhibits a vapor pressure of 47.6 mmHg at 37.7°C, and even at lower temperatures remains far more volatile [1]. 2-Ethylthiophene has vapor pressures of 60.9 mmHg at 60.3°C and 92.2 mmHg at 70.3°C [2].

Volatility Distillation Vacuum Processing

Boiling Point Distinction: 2-tert-Butylthiophene Enables High-Temperature Processing Where Methyl and Ethyl Analogs Would Volatilize

2-tert-Butylthiophene has a boiling point of 169.8±9.0°C at 760 mmHg . In direct comparison, 2-methylthiophene boils at 113°C, and 2-ethylthiophene boils at 132-134°C [1][2]. 2-n-Butylthiophene, a linear analog with identical carbon count, boils at 181.5°C, demonstrating that branching (tert- vs. n-butyl) produces a ~11.7°C boiling point depression [3].

Thermal Processing High-Temperature Synthesis Distillation Separation

Electrophilic Substitution Regioselectivity: tert-Butyl Group Directs Substitution to Distinct β-Position Compared to Linear Alkyl Analogs

In formylation, acetylation, and bromination reactions, 2-tert-butyl-5-methylthiophene undergoes substitution exclusively at the 4-position (the β-position adjacent to the methyl group) [1]. This pattern differs from linear alkyl-substituted thiophenes where alkyl groups typically direct electrophiles to specific positions based on steric and electronic factors. Under acetylation conditions with stannic chloride, 2,5-di-tert-butylthiophene shows no migration of the tert-butyl group, in contrast to β-position tert-butyl groups which undergo elimination under identical conditions [1][2].

Regioselectivity Electrophilic Substitution Synthetic Intermediate

Atmospheric Oxidation Half-Life: 2-tert-Butylthiophene Degrades Approximately 3× Faster than Unsubstituted Thiophene via OH Radical Reaction

The atmospheric oxidation of 2-tert-butylthiophene by hydroxyl radicals proceeds with an overall OH rate constant of 21.4977 × 10⁻¹² cm³/molecule-sec, corresponding to a half-life of 0.498 days (12-hour daylight; 1.5×10⁶ OH/cm³) [1]. Unsubstituted thiophene has an OH rate constant of approximately 6.31 × 10⁻¹² cm³/molecule-sec and a half-life of ~1.7 days [2].

Environmental Fate Atmospheric Stability Degradation Kinetics

2-tert-Butylthiophene (CAS 1689-78-7): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Synthesis of Lipophilic Heterocyclic Intermediates Requiring High LogP for Organic-Phase Partitioning

Procurement of 2-tert-butylthiophene is indicated when a thiophene-derived synthetic intermediate requires a LogP of 3.59 for efficient extraction into nonpolar organic solvents or for chromatographic separation. Compared to 2-methylthiophene (LogP 2.06) and 2-ethylthiophene (LogP 2.31), the tert-butyl analog provides 19- to 34-fold higher octanol-water partitioning [1], substantially reducing aqueous losses during workup and enabling cleaner phase separation in multi-step synthetic sequences.

High-Temperature Synthesis and Vacuum Processing Without Volatilization Losses

2-tert-Butylthiophene should be selected over 2-methylthiophene (b.p. 113°C) or 2-ethylthiophene (b.p. 132-134°C) when reaction conditions or downstream processing require temperatures above 135°C at atmospheric pressure. The compound's boiling point of 169.8°C provides a ~35–56°C thermal buffer that prevents evaporative loss during heated reactions or vacuum distillation [1][2]. Additionally, its vapor pressure of only 2.0 mmHg at 25°C (vs. 47.6 mmHg for 2-methylthiophene) minimizes ambient evaporative loss during benchtop handling [3].

Precise Regiochemical Control in Electrophilic Substitution-Dependent Synthetic Routes

For synthetic pathways requiring predictable electrophilic substitution at specific thiophene ring positions, 2-tert-butylthiophene provides reliable regiochemical outcomes. The tert-butyl group at the 2-position directs incoming electrophiles to defined β-positions and remains intact under acid-catalyzed conditions where β-position tert-butyl groups undergo elimination [4][5]. This predictable behavior is not replicated by linear alkyl analogs or the 3-tert-butyl positional isomer, which exhibits different directing effects and elimination susceptibility [4].

Synthesis of Solution-Processable Conjugated Oligomers and Polymers with Enhanced Solubility

2-tert-Butylthiophene serves as a monomer or building block for the synthesis of alkyl-substituted conjugated oligomers and polymers. Literature on alkyl-substituted polythiophenes establishes that appropriate alkyl substitution renders these materials solution-processible in common organic solvents while maintaining conductivities of 1-5 ohm⁻¹ cm⁻¹ upon doping [6]. The bulky tert-butyl group contributes to weakened intermolecular interactions and increased solubility in nonpolar solvents compared to unsubstituted or smaller alkyl-substituted thiophene monomers [7], facilitating film-forming and solution-based device fabrication workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.